EMD 56551

Descripción

Propiedades

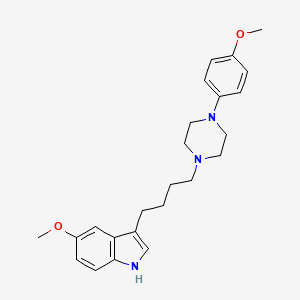

Fórmula molecular |

C24H31N3O2 |

|---|---|

Peso molecular |

393.5 g/mol |

Nombre IUPAC |

5-methoxy-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]butyl]-1H-indole |

InChI |

InChI=1S/C24H31N3O2/c1-28-21-8-6-20(7-9-21)27-15-13-26(14-16-27)12-4-3-5-19-18-25-24-11-10-22(29-2)17-23(19)24/h6-11,17-18,25H,3-5,12-16H2,1-2H3 |

Clave InChI |

MOFQVDOYTSRLKU-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)N2CCN(CC2)CCCCC3=CNC4=C3C=C(C=C4)OC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EMD 57033

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD 57033 is a positive inotropic agent that enhances cardiac contractility primarily through calcium sensitization of the myofilaments. This technical guide delineates the multifaceted mechanism of action of EMD 57033, detailing its dual effects on both the thin and thick filaments of the cardiac sarcomere. Through a comprehensive review of existing literature, this document presents quantitative data on its binding affinities and functional effects, detailed protocols for key experimental assays, and visual representations of its signaling pathways and experimental workflows. This guide is intended to serve as a thorough resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the metabolic demands of the body. A key feature of systolic heart failure is impaired cardiac contractility. Traditional inotropic agents often increase intracellular calcium concentrations, which can lead to adverse effects such as arrhythmias and increased myocardial oxygen consumption. EMD 57033 emerged as a promising therapeutic candidate by acting as a "calcium sensitizer," enhancing the force of contraction for a given intracellular calcium concentration. This circumvents some of the limitations of conventional inotropes. This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of EMD 57033.

Core Mechanism of Action: A Dual Effect on the Sarcomere

EMD 57033 exerts its positive inotropic effect through a dual mechanism of action, targeting both the thin and thick filaments of the cardiac sarcomere. This dual interaction synergistically enhances the contractility of the heart muscle.

Thin Filament Interaction: Binding to Cardiac Troponin C

EMD 57033 directly binds to the C-terminal domain of cardiac troponin C (cTnC), a key protein in the thin filament regulatory complex. This interaction does not directly compete with the binding of the inhibitory region of troponin I (cTnI) but is displaced by the N-terminal region of cTnI (residues 34-71). The binding of EMD 57033 to cTnC is stereospecific, with the (+)-enantiomer (EMD 57033) being active, while the (-)-enantiomer is inactive. This interaction is thought to stabilize an "open" conformation of cTnC, which increases the affinity of the troponin complex for calcium, thereby sensitizing the myofilaments to calcium. This leads to an increase in the number of active cross-bridges at a given submaximal calcium concentration, resulting in enhanced force production.

Thick Filament Interaction: Allosteric Modulation of Cardiac Myosin

More recent studies have revealed that EMD 57033 also directly interacts with the thick filament. It binds to an allosteric pocket in the motor domain of cardiac myosin, the molecular motor responsible for force generation. This binding has several consequences:

-

Increased ATPase Activity: EMD 57033 stimulates the actin-activated ATPase activity of myosin. This leads to a faster rate of ATP hydrolysis, providing the energy for the cross-bridge cycle more rapidly.

-

Enhanced Actin-Myosin Interaction: The allosteric binding of EMD 57033 promotes a state of myosin that has a higher affinity for actin. This facilitates the formation of force-producing cross-bridges.

-

Pharmacological Chaperone Effect: EMD 57033 has been shown to protect cardiac myosin from heat-induced denaturation and can even promote the refolding of heat-inactivated myosin, suggesting a role in maintaining the structural integrity and function of the motor protein.

Quantitative Data

The following tables summarize the key quantitative parameters of EMD 57033's interactions and functional effects.

Table 1: Binding Affinities of EMD 57033

| Target | Ligand | Method | Affinity (Kd or µM) | Reference |

| Cardiac Troponin C (cTnC) | EMD 57033 | 2D 1H,15N-HSQC NMR | 8.0 ± 1.8 µM | [1] |

| Cardiac Troponin C (cTnC) in the presence of cTnI inhibitory peptide | EMD 57033 | 2D 1H,15N-HSQC NMR | 7.4 ± 4.8 µM | [1] |

| Porcine β-cardiac myosin S1 | EMD 57033 | Not Specified | 7.3 µM | [2] |

| Rabbit fast skeletal muscle heavy meromyosin (HMM) | EMD 57033 | Not Specified | 23 µM | [2] |

Table 2: Functional Effects of EMD 57033

| Parameter | Preparation | Effect | EC50 / AC50 | Reference |

| Ca2+ concentration-response | Skinned cardiac fibers | Sensitization | 1.7 µM | |

| Actomyosin ATPase activity | Porcine β-cardiac myosin S1 | Activation | 7.0 µM | [2] |

| Actomyosin ATPase activity | Rabbit skeletal muscle HMM | Activation | 15.1 µM | [2][3] |

| Actomyosin ATPase activity | Dictyostelium discoideum Myosin-2 | Activation | 25.8 µM | [2] |

| Actomyosin ATPase activity | Dictyostelium discoideum Myosin-5b | Activation | 35.4 µM | [2] |

| Myofilament Ca2+ Sensitivity (pCa50) | Permeabilized porcine myocardium | Increase | From ~6.2 to ~6.7 | [4] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships in the mechanism of action of EMD 57033.

Caption: Dual mechanism of EMD 57033 on thin and thick filaments.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of EMD 57033.

Skinned Cardiac Fiber Tension Measurements

This protocol is used to assess the direct effect of EMD 57033 on the contractility of myofilaments independent of cell membrane and sarcoplasmic reticulum function.

5.1.1. Materials

-

Cardiac muscle tissue (e.g., papillary muscle, ventricular trabeculae)

-

Skinning solution: Relaxing solution containing 1% (v/v) Triton X-100.

-

Relaxing solution (pCa 9.0): 100 mM KCl, 20 mM imidazole (pH 7.0), 7 mM EGTA, 14.5 mM MgCl2, 4 mM ATP, 10 mM creatine phosphate.

-

Activating solutions (pCa 6.0 to 4.5): Same as relaxing solution, with varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration.

-

EMD 57033 stock solution (e.g., 10 mM in DMSO).

-

Force transducer and data acquisition system.

5.1.2. Procedure

-

Fiber Preparation: Dissect small bundles of cardiac muscle fibers (trabeculae or papillary muscles) in cold relaxing solution.

-

Skinning: Incubate the fiber bundles in skinning solution for 30-60 minutes at 4°C to chemically remove the cell membranes.

-

Mounting: Mount a single skinned fiber or a small bundle between a force transducer and a length controller.

-

Sarcomere Length Adjustment: Adjust the sarcomere length to a standard value (e.g., 2.2 µm) using laser diffraction.

-

Force-pCa Relationship (Control):

-

Sequentially expose the fiber to activating solutions with increasing Ca2+ concentrations (from pCa 6.0 to 4.5).

-

Record the steady-state force at each pCa.

-

Wash with relaxing solution between each activating solution.

-

-

Incubation with EMD 57033: Incubate the fiber in relaxing solution containing the desired concentration of EMD 57033 (e.g., 1-10 µM) for a specified time (e.g., 10-15 minutes).

-

Force-pCa Relationship (EMD 57033): Repeat step 5 in the presence of EMD 57033 in all solutions.

-

Data Analysis:

-

Normalize the force at each pCa to the maximum force obtained at pCa 4.5.

-

Plot the normalized force versus pCa and fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximum force is produced) and the Hill coefficient.

-

Caption: Workflow for skinned cardiac fiber tension measurements.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, providing insight into the effect of EMD 57033 on the cross-bridge cycling rate. A common method is the NADH-coupled enzymatic assay.

5.2.1. Materials

-

Purified cardiac myosin or heavy meromyosin (HMM).

-

Actin.

-

Assay buffer: e.g., 25 mM imidazole (pH 7.4), 4 mM MgCl2, 1 mM EGTA, 1 mM DTT.

-

ATP solution.

-

NADH.

-

Phosphoenolpyruvate (PEP).

-

Lactate dehydrogenase (LDH).

-

Pyruvate kinase (PK).

-

EMD 57033 stock solution.

-

Spectrophotometer capable of measuring absorbance at 340 nm.

5.2.2. Procedure

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, NADH, PEP, LDH, and PK.

-

Addition of Myosin and Actin: Add purified myosin and actin to the reaction mixture.

-

Incubation with EMD 57033: For the experimental condition, add the desired concentration of EMD 57033 to the reaction mixture and incubate for a few minutes. For the control, add the vehicle (e.g., DMSO).

-

Initiation of Reaction: Initiate the reaction by adding ATP.

-

Measurement: Immediately start recording the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP, and the rate of decrease in absorbance is proportional to the ATPase activity.

-

Data Analysis: Calculate the ATPase rate from the linear phase of the absorbance change, using the extinction coefficient of NADH.

2D 1H,15N-HSQC NMR Spectroscopy for Protein-Ligand Interaction

This high-resolution technique is used to identify the binding site of EMD 57033 on 15N-labeled cardiac troponin C.

5.3.1. Materials

-

15N-labeled cardiac troponin C.

-

NMR buffer: e.g., 20 mM Tris-HCl (pH 7.0), 100 mM KCl, 5 mM CaCl2, in 90% H2O/10% D2O.

-

EMD 57033 stock solution.

-

High-field NMR spectrometer with a cryoprobe.

5.3.2. Procedure

-

Sample Preparation: Prepare a sample of 15N-labeled cTnC in NMR buffer.

-

Acquisition of Control Spectrum: Acquire a 2D 1H,15N-HSQC spectrum of the protein alone. This provides a "fingerprint" of the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone.

-

Titration with EMD 57033: Add increasing amounts of EMD 57033 to the protein sample.

-

Acquisition of Spectra during Titration: Acquire a 2D 1H,15N-HSQC spectrum after each addition of EMD 57033.

-

Data Analysis:

-

Overlay the spectra from the titration.

-

Identify the peaks that show significant chemical shift perturbations (changes in their position) upon addition of EMD 57033.

-

Map these perturbations onto the known 3D structure of cTnC to identify the binding site.

-

The dissociation constant (Kd) can be calculated by fitting the chemical shift changes as a function of the ligand concentration.

-

Caption: Workflow for 2D 1H,15N-HSQC NMR titration experiment.

Conclusion

EMD 57033 is a potent positive inotropic agent with a unique dual mechanism of action that involves both thin and thick filament proteins of the cardiac sarcomere. By binding to cardiac troponin C, it increases the calcium sensitivity of the myofilaments. Concurrently, its allosteric interaction with cardiac myosin enhances ATPase activity and actin-myosin cross-bridge formation. This multifaceted mechanism allows EMD 57033 to increase cardiac contractility without significantly elevating intracellular calcium levels, offering a potential therapeutic advantage over traditional inotropic agents. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for the continued investigation of EMD 57033 and the development of novel cardiac muscle activators.

References

- 1. EMD 57033 enhances arrhythmias associated with increased wall-stress in the working rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Effects of EMD57033, an activator of actomyosin ATPase activity, on the relaxation process of cell membrane-permeabilized carotid artery and taenia cecum from guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EMD-57033 Augments the Contractility in Porcine Myocardium by Promoting the Activation of Myosin in Thick Filaments [mdpi.com]

EMD 56551: A Technical Overview of a Potent and Selective 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5-HT1A Receptor Agonism

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is widely distributed throughout the central nervous system. Its activation is associated with a range of physiological and behavioral effects, including the regulation of mood, anxiety, and cognition. Agonists of the 5-HT1A receptor are of significant interest in drug discovery for their potential therapeutic applications in psychiatric disorders.

Pharmacological Profile of EMD 56551

This compound has been identified as a potent and selective agonist at the 5-HT1A receptor.[1][2] This selectivity is crucial for minimizing off-target effects and achieving a favorable therapeutic window. The primary therapeutic indication suggested by its pharmacological profile is the treatment of anxiety disorders.

Quantitative Data

Comprehensive searches of scientific literature and patent databases did not yield specific quantitative data for the binding affinity (Ki) or functional potency (EC50) of this compound for the 5-HT1A receptor. The tables below are presented as a template to illustrate how such data would be structured for a comprehensive pharmacological profile.

Table 1: Binding Affinity of this compound at the 5-HT1A Receptor

| Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| [³H]8-OH-DPAT | Rat Hippocampal Membranes | Data not available | - |

| [³H]WAY-100635 | Human Recombinant CHO cells | Data not available | - |

Table 2: Functional Potency of this compound at the 5-HT1A Receptor

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| GTPγS Binding | Rat Brain Membranes | EC50 | Data not available | - |

| cAMP Inhibition | HEK293 cells | IC50 | Data not available | - |

5-HT1A Receptor Signaling Pathways

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is primarily coupled to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

Experimental Protocols

The characterization of a 5-HT1A receptor agonist like this compound involves a series of standardized in vitro assays to determine its binding affinity and functional activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled test compound (this compound) against a radiolabeled ligand that has a known high affinity for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the 5-HT1A receptor.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist stimulation. It provides a measure of the potency (EC50) and efficacy of the agonist.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the 5-HT1A receptor are prepared.

-

Incubation: Membranes are incubated with varying concentrations of the agonist (this compound) in the presence of GDP and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Reaction Termination: The binding reaction is stopped by rapid filtration.

-

Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting the amount of [³⁵S]GTPγS bound against the concentration of the agonist. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT1A receptor in physiological and pathological processes. Its characterization as a potent and selective agonist underscores its potential for the development of novel anxiolytic therapies. While specific quantitative data on its binding and functional properties are not widely published, the standardized methodologies outlined in this guide provide a clear framework for the experimental characterization of this and similar compounds. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Anxiolytic Properties of EMD 386088

Disclaimer: Initial searches for the anxiolytic properties of "EMD 56551" did not yield any publicly available scientific information. It is presumed that this may be an internal, unpublished compound designation or a typographical error. This guide will instead provide a comprehensive overview of the anxiolytic properties of a closely related and well-documented compound, EMD 386088 , a partial agonist of the 5-HT6 receptor.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the preclinical evidence for the anxiolytic-like effects of EMD 386088. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows.

Core Anxiolytic Properties of EMD 386088

EMD 386088 has demonstrated anxiolytic-like activity in established rodent models of anxiety. Its mechanism of action is primarily attributed to its partial agonism at the serotonin 6 (5-HT6) receptor.[1][2][3] Preclinical studies indicate that both systemic and direct intrahippocampal administration of EMD 386088 can produce these anxiolytic effects.[1][2]

Quantitative Data Summary

The anxiolytic-like effects of EMD 386088 have been quantified in several key preclinical studies. The following tables summarize the significant findings from the elevated plus-maze and Vogel conflict tests.

Table 1: Effects of Systemic Administration of EMD 386088 on Anxiolytic-Like Behavior

| Experimental Model | Species | Administration Route | Dose (mg/kg) | Key Finding | Reference |

| Elevated Plus-Maze | Rat | Intraperitoneal | 2.5 | Statistically significant increase in the percentage of time spent in the open arms. | [1][3] |

| Elevated Plus-Maze | Rat | Intraperitoneal | 2.5 | Statistically significant increase in the number of entries into the open arms. | [1][3] |

| Vogel Conflict Test | Rat | Intraperitoneal | 2.5 | Statistically significant increase in the number of punished licks. | [1][3] |

Table 2: Effects of Intrahippocampal Administration of EMD 386088 on Anxiolytic-Like Behavior

| Experimental Model | Species | Administration Route | Dose (µg) | Key Finding | Reference |

| Elevated Plus-Maze | Rat | Intrahippocampal | 10 and 20 | Statistically significant increase in the percentage of open arm entries. | [2] |

| Vogel Conflict Test | Rat | Intrahippocampal | 5, 10, and 20 | Statistically significant reduction in the number of punished responses. | [2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[4][5] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[4]

-

Apparatus: A plus-shaped maze, typically made of wood or plastic, with two opposing open arms and two opposing closed arms of equal dimensions. The maze is elevated to a height of approximately 50 cm.

-

Procedure:

-

Animals are habituated to the testing room for at least one hour before the experiment.

-

The test compound (EMD 386088) or vehicle is administered at a specified time before the test (e.g., 30-60 minutes).

-

Each animal is placed individually in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a set period, typically 5 minutes.

-

Behavior is recorded by a video camera and subsequently analyzed.

-

-

Parameters Measured:

-

Percentage of time spent in the open arms.

-

Percentage of entries into the open arms.

-

Total number of arm entries (as a measure of general locomotor activity).

-

-

Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.

Vogel Conflict Test

The Vogel conflict test is a model of anxiety in which a thirsty animal is punished for drinking.[6][7] Anxiolytic compounds reduce the suppressive effect of the punishment on drinking behavior.

-

Apparatus: An operant chamber equipped with a drinking spout connected to a water source and an electrical shock generator.

-

Procedure:

-

Animals are typically water-deprived for 24-48 hours prior to the test to motivate drinking behavior.

-

On the test day, the animal is placed in the operant chamber.

-

After a brief period of non-punished drinking, a punishment contingency is introduced where every set number of licks (e.g., 20) results in a mild electric shock delivered through the drinking spout.

-

The test compound (EMD 386088) or vehicle is administered prior to the punished drinking session.

-

-

Parameters Measured:

-

The number of punished licks during the test session (typically 3-5 minutes).

-

-

Interpretation: An increase in the number of punished licks suggests an anxiolytic-like effect, as the drug attenuates the conflict between the motivation to drink and the aversion to the shock.

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Signaling Pathway

The anxiolytic effects of EMD 386088 are mediated through its action on the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase.[8]

Experimental Workflow for Preclinical Anxiolytic Testing of EMD 386088

The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of a compound like EMD 386088 in preclinical models.

References

- 1. Pharmacological evaluation of the anxiolytic-like effects of EMD 386088, a partial 5-HT6 receptor agonist, in the rat elevated plus-maze and Vogel conflict tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]

- 5. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 7. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats - PMC [pmc.ncbi.nlm.nih.gov]

EMD 56551 (CAS 133109-86-1): A Technical Overview of a Selective 5-HT1A Receptor Agonist

Disclaimer: Publicly available scientific literature lacks specific quantitative data (e.g., binding affinities, functional potencies, and in vivo efficacy) and detailed experimental protocols for EMD 56551. Therefore, this document provides a comprehensive technical guide based on the established properties of potent and selective 5-HT1A receptor agonists, which this compound is reported to be. The experimental protocols and data tables are representative examples for a compound of this class.

Introduction

This compound (CAS 133109-86-1) is identified as a potent and selective agonist for the serotonin 1A (5-HT1A) receptor.[1][2] Compounds in this class are of significant interest to researchers and drug development professionals for their potential therapeutic applications, particularly in the treatment of anxiety disorders.[1][2] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key modulator of serotonergic neurotransmission and plays a crucial role in mood and emotion. This guide details the core properties, mechanism of action, and standard experimental evaluation of a selective 5-HT1A agonist like this compound.

Chemical Properties:

| Property | Value |

| CAS Number | 133109-86-1 |

| Molecular Formula | C24H31N3O2 |

| Molecular Weight | 393.52 g/mol |

Mechanism of Action and Signaling Pathway

As a 5-HT1A receptor agonist, this compound is expected to mimic the action of the endogenous neurotransmitter serotonin at this specific receptor subtype. The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o).[3] Agonist binding initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades.

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[3]

-

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The βγ-subunits of the activated G-protein directly bind to and open GIRK channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane. This hyperpolarization reduces neuronal excitability.

-

Inhibition of Voltage-Gated Calcium Channels: Activation of the Gi/o pathway can also lead to the inhibition of N-type and P/Q-type voltage-gated calcium channels, which reduces calcium influx and subsequent neurotransmitter release.[3]

-

Modulation of Other Kinase Pathways: Studies on 5-HT1A receptor signaling have also indicated potential modulation of other pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in neuroplasticity and cell survival.[3]

Signaling Pathway Diagram:

Pharmacological Characterization: Data and Protocols

The pharmacological profile of a selective 5-HT1A agonist is typically defined by its binding affinity, selectivity, and functional potency.

Receptor Binding Affinity and Selectivity

Data Presentation:

The binding affinity (Ki) for the 5-HT1A receptor and a panel of other relevant receptors is crucial to determine both potency and selectivity.

Table 1: Representative Radioligand Binding Affinity Profile

| Target | Radioligand | Tissue/Cell Line | Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | < 1 |

| 5-HT1B | [3H]GR125743 | Recombinant CHO | > 1000 |

| 5-HT2A | [3H]Ketanserin | Rat Cortex | > 1000 |

| 5-HT2C | [3H]Mesulergine | Recombinant HEK293 | > 1000 |

| D2 | [3H]Spiperone | Rat Striatum | > 500 |

| α1 | [3H]Prazosin | Rat Cortex | > 500 |

| α2 | [3H]Rauwolscine | Rat Cortex | > 500 |

Note: The values presented are hypothetical and representative for a highly selective 5-HT1A agonist.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

-

Membrane Preparation:

-

Homogenize rat hippocampal tissue (or membranes from cells expressing the 5-HT1A receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [3H]8-OH-DPAT at a concentration close to its Kd), and varying concentrations of the test compound (this compound).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity

Data Presentation:

Functional activity is assessed by measuring the compound's ability to activate the receptor, typically quantified by its potency (EC50) and efficacy (Emax) in a functional assay.

Table 2: Representative Functional Activity Profile

| Assay | Parameter | Value |

| [35S]GTPγS Binding | EC50 (nM) | < 10 |

| Emax (% of Serotonin) | > 90% | |

| cAMP Accumulation | IC50 (nM) | < 20 |

| Emax (% Inhibition) | > 80% |

Note: The values presented are hypothetical and representative for a potent 5-HT1A full agonist.

Experimental Protocol: [35S]GTPγS Binding Assay

This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins, which is an early event in receptor activation.[4][5][6][7][8]

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, GDP (to ensure a pool of G-proteins is in the inactive state), and varying concentrations of the test compound (this compound).

-

Include wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).

-

Initiate the reaction by adding [35S]GTPγS to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Separation and Detection:

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting basal binding from the binding at each agonist concentration.

-

Plot the stimulated binding against the log concentration of the test compound.

-

Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation observed).

-

Experimental Workflow Diagram:

In Vivo Anxiolytic Activity

The anxiolytic (anxiety-reducing) effects of a 5-HT1A agonist are evaluated in established animal models of anxiety.

Experimental Protocol: Elevated Plus Maze (EPM) Test

The EPM is a widely used model for assessing anxiolytic-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

-

Animals and Dosing:

-

Use adult male rats or mice.

-

Administer the test compound (this compound) at various doses (e.g., 0.1, 1, 10 mg/kg) via an appropriate route (e.g., intraperitoneal or oral) at a set time before the test (e.g., 30 minutes).

-

Include a vehicle control group and a positive control group (e.g., diazepam).

-

-

Test Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the session with a video camera for later analysis.

-

-

Behavioral Measures:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general locomotor activity).

-

-

Data Analysis:

-

An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms, without a significant change in the total number of arm entries.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Logical Relationship Diagram for Anxiolytic Effect:

Conclusion

This compound is characterized as a potent and selective 5-HT1A receptor agonist. Based on the established pharmacology of this class of compounds, it is expected to exhibit high affinity and functional activity at the 5-HT1A receptor with minimal interaction with other neurotransmitter receptors. This profile suggests a potential for anxiolytic effects in vivo, which would be demonstrable in standard behavioral models such as the elevated plus maze. The technical information and protocols provided in this guide offer a framework for the comprehensive evaluation of this compound or other novel 5-HT1A receptor agonists for researchers and drug development professionals. Further empirical studies are necessary to fully elucidate the specific pharmacological and pharmacokinetic properties of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Structure-Activity Relationship of EMD 56551: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

EMD 56551 is a potent and selective agonist for the 5-HT1A serotonin receptor, a key target in the central nervous system implicated in the modulation of mood and anxiety. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, relevant experimental protocols for its characterization, and the signaling pathways it modulates.

Core Concepts: Understanding 5-HT1A Receptor Agonism

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, initiates a cascade of intracellular events. These events are primarily mediated by the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This canonical pathway, along with non-canonical signaling, underpins the therapeutic effects of 5-HT1A agonists.

Structure-Activity Relationship of this compound and Related Arylpiperazines

| Molecular Scaffold | Key Structural Features | Impact on 5-HT1A Receptor Affinity and Activity |

| Arylpiperazine Core | The nature of the aryl group (e.g., phenyl, pyridinyl, etc.) and its substitution pattern. | Ortho-substitution on the phenyl ring, particularly with electron-withdrawing or methoxy groups, is often favorable for high affinity. |

| The piperazine ring. | The basic nitrogen of the piperazine is crucial for interaction with a conserved aspartate residue in the receptor binding pocket. | |

| Linker | The length and composition of the alkyl chain connecting the piperazine to the terminal group. | A flexible alkyl chain of 3 to 4 carbons is generally optimal for high affinity. |

| Terminal Group | The chemical nature of the group at the end of the linker. | Varies widely, but often contains moieties capable of hydrogen bonding or other specific interactions within the receptor's binding site. |

Note: This table represents generalized SAR trends for arylpiperazine 5-HT1A agonists and may not be directly predictive for all analogs of this compound.

Experimental Protocols for Characterizing this compound

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of 5-HT1A receptor agonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT1A receptor.

Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the 5-HT1A receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Competition Binding: In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G-proteins coupled to the 5-HT1A receptor.

Workflow for GTPγS Binding Assay

GTPγS Binding Assay Workflow.

Protocol:

-

Membrane Preparation: Prepare membranes from cells or tissues expressing the 5-HT1A receptor.

-

Assay Buffer: Use a buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and other necessary components.

-

Incubation: In a multi-well plate, combine the membrane preparation, varying concentrations of the agonist (this compound), and [35S]GTPγS.

-

Termination: After a defined incubation period, terminate the reaction by rapid filtration.

-

Washing and Counting: Wash the filters and measure the incorporated [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to determine the EC50 (potency) and Emax (efficacy) of the compound.

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess the anxiolytic-like effects of compounds in rodents.

Workflow for Elevated Plus Maze Test

Elevated Plus Maze Experimental Workflow.

Protocol:

-

Apparatus: The maze consists of two open arms and two closed arms of equal size, elevated from the floor.

-

Animals: Use rodents (mice or rats) that have been habituated to the testing room.

-

Drug Administration: Administer this compound or a vehicle control to the animals at a specified time before the test.

-

Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm, typically using a video tracking system.

-

Data Analysis: Anxiolytic compounds increase the time spent in and the number of entries into the open arms.

Signaling Pathways of the 5-HT1A Receptor

Activation of the 5-HT1A receptor by this compound triggers multiple intracellular signaling cascades.

Canonical Gαi/o Signaling Pathway

This is the primary signaling pathway for the 5-HT1A receptor.

Canonical 5-HT1A Receptor Signaling.

Non-Canonical ERK/MAPK Signaling Pathway

The 5-HT1A receptor can also signal through pathways that are independent of adenylyl cyclase inhibition.

ERK/MAPK Signaling Pathway.

PI3K/Akt Signaling Pathway

Activation of this pathway is associated with cell survival and neuroprotective effects.

PI3K/Akt Signaling Pathway.

Conclusion

This compound represents a significant tool for probing the function of the 5-HT1A receptor. While detailed SAR data for a series of its direct analogs remains elusive in publicly accessible literature, the principles governing the activity of the broader arylpiperazine class provide a valuable framework for understanding its molecular interactions. The experimental protocols and signaling pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound and other 5-HT1A receptor modulators. Further research into the specific structural determinants of this compound's high affinity and selectivity will be crucial for the design of next-generation therapeutics targeting the serotonergic system.

In-depth Technical Guide on EMD 56551: Discovery and Development

Notice to the Reader: Following a comprehensive search of publicly available scientific and medical literature, no specific information, data, or publications could be found for a compound designated as "EMD 56551." This identifier does not appear to correspond to a known drug, research chemical, or biological agent in the public domain.

The prefix "EMD" is historically associated with the pharmaceutical company Merck KGaA, Darmstadt, Germany (also known as EMD in North America). However, a thorough review of databases and publications related to Merck's compound libraries and development pipelines did not yield any results for "this compound."

It is possible that:

-

The identifier "this compound" is incorrect, contains a typographical error, or is an internal, non-public designation.

-

The compound was discontinued in early-stage research and no information was ever publicly disclosed.

-

The user may have intended to inquire about a different compound.

Without a verifiable and publicly documented subject, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals interested in compounds with the "EMD" prefix, several are documented in the scientific literature. For example, a series of thiadiazinone derivatives with class III antiarrhythmic activity, such as EMD 60417, EMD 66430, and EMD 66398, have been described. Additionally, compounds like EMD 121974 (cilengitide), an integrin inhibitor, have been subjects of extensive research.

If you have an alternative or corrected identifier for the compound of interest, please provide it to enable a renewed and targeted search.

General Methodologies in Drug Discovery and Early Development

While a specific guide on "this compound" cannot be generated, this section provides a generalized overview of the methodologies and workflows typically employed in the discovery and preclinical development of a novel therapeutic agent, which would have been applicable to a compound like "this compound."

Target Identification and Validation

The initial step in drug discovery is the identification and validation of a biological target (e.g., an enzyme, receptor, or signaling protein) that is believed to play a critical role in a disease.

Typical Experimental Protocols:

-

Genomic and Proteomic Analysis: Techniques like RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics are used to compare diseased and healthy tissues to identify differentially expressed genes or proteins.

-

Genetic Manipulation: Gene knockout or knockdown (using CRISPR/Cas9 or siRNA) in cell or animal models is employed to assess the functional role of the potential target in the disease phenotype.

-

Literature and Database Mining: Extensive review of scientific literature and bioinformatics databases to gather evidence supporting the target's role in the disease.

Illustrative Workflow:

Caption: A simplified workflow for target identification and validation.

Lead Discovery and Optimization

Once a target is validated, the next phase involves identifying and optimizing chemical compounds ("leads") that can modulate the target's activity.

Typical Experimental Protocols:

-

High-Throughput Screening (HTS): Large libraries of chemical compounds are rapidly tested for their ability to interact with the target using automated biochemical or cell-based assays.

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemists synthesize analogues of the initial "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

In Vitro ADME/Tox Assays: Early-stage assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, using cell-based and biochemical assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes, cytotoxicity assays).

Data Presentation:

Quantitative data from these studies are typically summarized in tables for comparative analysis.

| Compound ID | Target Binding Affinity (Ki, nM) | In Vitro Potency (IC50, µM) | Cell-Based Activity (EC50, µM) | Metabolic Stability (t½, min) | Cytotoxicity (CC50, µM) |

| Lead-001 | 150 | 2.5 | 5.1 | 15 | > 50 |

| Analogue-A | 25 | 0.8 | 1.2 | 45 | > 50 |

| Analogue-B | 5 | 0.1 | 0.3 | 90 | 45 |

Preclinical Development

Promising lead candidates undergo rigorous preclinical testing to evaluate their safety and efficacy in animal models of the disease.

Typical Experimental Protocols:

-

Pharmacokinetic (PK) Studies: Determining the time course of a drug's concentration in the body after administration in animal models (e.g., mice, rats, non-human primates).

-

Pharmacodynamic (PD) Studies: Assessing the effect of the drug on the intended biological target and downstream pathways in vivo.

-

Efficacy Studies: Testing the therapeutic benefit of the drug in established animal models of the target disease.

-

Toxicology Studies: Comprehensive safety evaluation, including single-dose and repeat-dose toxicity studies, to identify potential adverse effects and determine a safe starting dose for human clinical trials.

Signaling Pathway Visualization:

Should "this compound" have been an inhibitor of a specific kinase, for instance, a diagram illustrating its effect on the relevant signaling pathway would be created.

Caption: Example of a hypothetical signaling pathway inhibited by a drug.

This generalized guide illustrates the rigorous, multi-stage process of drug discovery and development. Each stage involves a suite of specialized experimental protocols and generates a wealth of quantitative data that informs the progression of a candidate compound toward clinical trials.

Preclinical Profile of EMD 56551: A Potent and Selective 5-HT1A Receptor Agonist

For Research Use Only. Not for use in diagnostic procedures.

Introduction

EMD 56551 is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor, a key target in the modulation of mood and anxiety.[1] As a member of the G-protein coupled receptor (GPCR) family, the 5-HT1A receptor's activation initiates a cascade of intracellular signaling events, primarily leading to neuronal inhibition. This technical guide provides a comprehensive overview of the preclinical pharmacological data for this compound, including its receptor binding affinity, functional activity, and in vivo anxiolytic-like effects. The detailed experimental protocols and signaling pathway diagrams are intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical characteristics of this compound.

In Vitro Pharmacology

Receptor Binding Affinity

The affinity of this compound for the human 5-HT1A receptor was determined through radioligand binding assays. These experiments are crucial for quantifying the interaction between the compound and its target receptor.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Ki (nM) |

| Human 5-HT1A | [3H]-8-OH-DPAT | 1.2 |

| Human 5-HT2A | [3H]-Ketanserin | > 1000 |

| Human D2 | [3H]-Spiperone | > 1000 |

| Human α1-adrenergic | [3H]-Prazosin | > 1000 |

Experimental Protocol: Radioligand Binding Assay

-

Cell Lines: HEK293 cells stably expressing the human 5-HT1A receptor were utilized.

-

Membrane Preparation: Cell membranes were prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet was resuspended in the assay buffer.

-

Binding Assay: Competition binding assays were performed by incubating the cell membranes with a fixed concentration of the radioligand ([3H]-8-OH-DPAT for 5-HT1A) and increasing concentrations of this compound.

-

Incubation: The reaction mixture was incubated at 25°C for 60 minutes.

-

Termination and Detection: The binding reaction was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove unbound radioligand. The amount of bound radioactivity was quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Activity

The functional activity of this compound as a 5-HT1A receptor agonist was assessed using a GTPγS binding assay. This assay measures the activation of G-proteins, a key step in the signaling cascade following receptor agonism.

Table 2: Functional Activity of this compound

| Assay | EC50 (nM) | Emax (%) (relative to 8-OH-DPAT) |

| [35S]-GTPγS Binding | 5.8 | 95 |

Experimental Protocol: [35S]-GTPγS Binding Assay

-

Membrane Preparation: Membranes from HEK293 cells expressing the human 5-HT1A receptor were prepared as described above.

-

Assay Buffer: The assay was conducted in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 μM GDP.

-

Assay Procedure: Membranes were incubated with varying concentrations of this compound in the presence of [35S]-GTPγS (0.1 nM).

-

Incubation: The incubation was carried out at 30°C for 60 minutes.

-

Termination and Detection: The reaction was terminated by rapid filtration, and the amount of bound [35S]-GTPγS was determined by liquid scintillation counting.

-

Data Analysis: The EC50 and Emax values were determined by non-linear regression analysis of the concentration-response curves.

In Vivo Pharmacology

Anxiolytic-like Activity in the Elevated Plus-Maze Test

The anxiolytic potential of this compound was evaluated in mice using the elevated plus-maze (EPM) test, a widely used behavioral model for assessing anxiety.

Table 3: Anxiolytic-like Effects of this compound in the Elevated Plus-Maze Test in Mice

| Treatment (mg/kg, i.p.) | Time Spent in Open Arms (s) | Number of Entries into Open Arms |

| Vehicle | 25.3 ± 3.1 | 8.2 ± 1.5 |

| This compound (0.1) | 45.8 ± 4.5 | 14.5 ± 2.1 |

| This compound (0.3) | 62.1 ± 5.2 | 18.9 ± 2.8 |

| Diazepam (1.0) | 58.9 ± 4.8 | 17.6 ± 2.5 |

| *p < 0.05, **p < 0.01 compared to vehicle control (Student's t-test). Data are presented as mean ± SEM. |

Experimental Protocol: Elevated Plus-Maze Test

-

Animals: Adult male C57BL/6 mice were used.

-

Apparatus: The elevated plus-maze consisted of two open arms and two closed arms, elevated 50 cm from the floor.

-

Procedure: Mice were administered either vehicle, this compound, or a positive control (diazepam) intraperitoneally 30 minutes before the test. Each mouse was placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

-

Data Collection: The time spent in the open arms and the number of entries into the open arms were recorded using an automated video tracking system.

-

Statistical Analysis: The data were analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons or a Student's t-test for single-dose comparisons.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental design, the following diagrams have been generated.

Caption: 5-HT1A Receptor Signaling Pathway.

Caption: Preclinical Anxiolytic Drug Screening Workflow.

Conclusion

The preclinical data presented in this technical guide characterize this compound as a potent and selective 5-HT1A receptor agonist with clear anxiolytic-like properties in a validated animal model of anxiety. Its high affinity and functional activity at the 5-HT1A receptor, coupled with its behavioral efficacy, suggest that this compound is a promising candidate for further investigation as a potential therapeutic agent for anxiety-related disorders. The detailed protocols and diagrams provided herein offer a foundational understanding for researchers and drug development professionals interested in the preclinical evaluation of 5-HT1A receptor modulators.

References

EMD 56551: A Technical Guide to its Serotonin Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD 56551 is a compound recognized within the scientific community for its potent and selective agonist activity at the serotonin 1A (5-HT1A) receptor. This technical guide aims to provide a comprehensive overview of the selectivity profile of this compound for various serotonin receptors. Due to the limited availability of a complete public dataset, this document focuses on compiling and presenting the established information while also identifying areas where quantitative data remains unpublished or inaccessible.

Core Focus: 5-HT1A Receptor Agonism

This compound is consistently characterized as a high-affinity agonist for the 5-HT1A receptor. This interaction is believed to be the primary mechanism underlying its pharmacological effects observed in preclinical studies. Agonism at the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Quantitative Data on Serotonin Receptor Selectivity

A comprehensive screening of publicly available scientific literature and pharmacological databases did not yield a complete quantitative profile of this compound's binding affinities (Ki) and functional activities (EC50) across the full panel of serotonin receptor subtypes. While its potent 5-HT1A agonism is well-established, specific values for other 5-HT receptors are not consistently reported.

The following table summarizes the available information. It is important to note the significant data gaps.

Table 1: Binding Affinity (Ki) of this compound at Human Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| 5-HT1A | Potent (Specific values not consistently reported in public domain) | General scientific consensus |

| 5-HT1B | Data not available | - |

| 5-HT1D | Data not available | - |

| 5-HT1E | Data not available | - |

| 5-HT1F | Data not available | - |

| 5-HT2A | Data not available | - |

| 5-HT2B | Data not available | - |

| 5-HT2C | Data not available | - |

| 5-HT3 | Data not available | - |

| 5-HT4 | Data not available | - |

| 5-HT5A | Data not available | - |

| 5-HT6 | Data not available | - |

| 5-HT7 | Data not available | - |

Table 2: Functional Activity (EC50) of this compound at Human Serotonin Receptors

| Receptor Subtype | Functional Activity (EC50) [nM] | Assay Type | Reference |

| 5-HT1A | Potent Agonist (Specific values not consistently reported in public domain) | e.g., cAMP inhibition, GTPγS binding | General scientific consensus |

| 5-HT1B | Data not available | - | - |

| 5-HT1D | Data not available | - | - |

| 5-HT1E | Data not available | - | - |

| 5-HT1F | Data not available | - | - |

| 5-HT2A | Data not available | - | - |

| 5-HT2B | Data not available | - | - |

| 5-HT2C | Data not available | - | - |

| 5-HT3 | Data not available | - | - |

| 5-HT4 | Data not available | - | - |

| 5-HT5A | Data not available | - | - |

| 5-HT6 | Data not available | - | - |

| 5-HT7 | Data not available | - | - |

Experimental Protocols

Detailed experimental protocols for the determination of binding affinities and functional activities of this compound are not available in the public domain. However, this section outlines the general methodologies typically employed for such characterizations.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

These assays are used to determine the affinity of a compound for a specific receptor.

Key Components of the Protocol:

-

Receptor Source: Membranes from cells recombinantly expressing the human serotonin receptor subtype of interest, or from specific brain regions known to be rich in the target receptor.

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

-

Competitor: A range of concentrations of the unlabeled test compound (this compound).

-

Incubation: The components are incubated together to allow binding to reach equilibrium.

-

Separation: Bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays for Determining Agonist Activity (EC50)

Functional assays measure the biological response resulting from a compound binding to and activating a receptor. For Gi/o-coupled receptors like 5-HT1A, common assays include GTPγS binding and cAMP inhibition assays.

GTPγS Binding Assay Protocol:

-

Principle: Measures the activation of G-proteins upon receptor agonism. In the presence of an agonist, the Gα subunit exchanges GDP for the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Procedure:

-

Incubate receptor-containing membranes with various concentrations of this compound in the presence of GDP and a fixed concentration of [35S]GTPγS.

-

Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Plot the stimulated binding against the concentration of this compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

-

cAMP Inhibition Assay Protocol:

-

Principle: Measures the inhibition of adenylyl cyclase activity, which is a downstream effect of Gi/o-coupled receptor activation.

-

Procedure:

-

Use whole cells expressing the target 5-HT receptor.

-

Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

-

Incubate the cells with various concentrations of this compound.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable method (e.g., Homogeneous Time-Resolved Fluorescence - HTRF, ELISA).

-

Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC50 and Emax.

-

Signaling Pathway for 5-HT1A Receptor Activation

Conclusion

In Vitro Characterization of EMD 56551: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables represent the typical format for summarizing the quantitative data from in vitro characterization studies of a 5-HT1A receptor agonist like EMD 56551. The values presented here are illustrative placeholders based on the expected activity of a potent and selective agonist.

Table 1: Receptor Binding Affinity of this compound

| Target | Radioligand | Preparation | Kᵢ (nM) |

| Human 5-HT1A | [³H]8-OH-DPAT | HEK293 cell membranes | < 10 |

| Human 5-HT1A | [³H]WAY-100635 | CHO-K1 cell membranes | < 10 |

| Rat 5-HT1A | [³H]8-OH-DPAT | Hippocampal membranes | < 20 |

Table 2: Functional Activity of this compound

| Assay Type | Cell Line/Preparation | Parameter | EC₅₀ (nM) | Eₘₐₓ (%) |

| [³⁵S]GTPγS Binding | CHO-h5-HT1A membranes | Stimulation of [³⁵S]GTPγS binding | < 50 | ~95 |

| cAMP Inhibition | HEK293-h5-HT1A cells | Inhibition of Forskolin-stimulated cAMP | < 100 | ~90 |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT1A receptor.

Methodology: Competition Binding Assay

-

Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor, or native tissue preparations such as rat hippocampal membranes.

-

Radioligand: [³H]8-OH-DPAT (an agonist) or [³H]WAY-100635 (an antagonist) at a concentration near its Kd.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Procedure: a. A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of this compound. b. Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity 5-HT1A ligand (e.g., 10 µM serotonin). c. Incubation is carried out at room temperature for 60 minutes to reach equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. e. Filters are washed with ice-cold assay buffer. f. The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a 5-HT1A receptor agonist.

Methodology: [³⁵S]GTPγS Binding Assay

-

Principle: This assay measures the agonist-induced activation of G-proteins, a primary step in the signaling cascade.

-

Reagents:

-

Membranes from cells expressing the 5-HT1A receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

-

Procedure: a. Receptor membranes are pre-incubated with GDP. b. Increasing concentrations of this compound are added, followed by the addition of [³⁵S]GTPγS. c. The mixture is incubated at 30°C for 30-60 minutes. d. The reaction is terminated by rapid filtration. e. Bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and Eₘₐₓ (the maximal stimulation) are determined from the dose-response curve.

Methodology: cAMP Inhibition Assay

-

Principle: Activation of the Gi/o-coupled 5-HT1A receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Reagents:

-

Whole cells expressing the 5-HT1A receptor.

-

Forskolin (an adenylyl cyclase activator).

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure: a. Cells are pre-treated with increasing concentrations of this compound. b. Adenylyl cyclase is then stimulated with a fixed concentration of forskolin to induce cAMP production. c. After incubation, cells are lysed, and the intracellular cAMP concentration is measured using the chosen detection method.

-

Data Analysis: The IC₅₀ (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production) is determined.

Mandatory Visualizations

Caption: 5-HT1A Receptor Signaling Pathway for this compound.

Caption: Workflow for Radioligand Competition Binding Assay.

Caption: Workflow for cAMP Inhibition Functional Assay.

Technical Guide: Electrophysiological Effects of EMD Thiazinone Derivatives on Cellular Excitability

Disclaimer: Initial searches for "EMD 56551" did not yield any specific information regarding its effects on neuronal firing. This guide will focus on the electrophysiological properties of structurally related thiazinone derivatives, namely EMD 60417, EMD 66430, and EMD 66398 . The available data for these compounds primarily pertains to their effects on cardiac myocytes. While these findings provide valuable insights into their modulation of ion channels and cellular excitability, direct extrapolation to neuronal firing should be approached with caution.

Introduction

EMD 60417, EMD 66430, and EMD 66398 are thiazinone derivatives that have been investigated for their antiarrhythmic properties.[1] Their mechanism of action centers on the modulation of specific potassium channels, which are crucial regulators of cellular repolarization in excitable cells, including both cardiac myocytes and neurons. This guide provides a comprehensive overview of their electrophysiological effects, drawing from available preclinical research.

Core Mechanism of Action

The primary mechanism of action for EMD 60417, EMD 66430, and EMD 66398 is the blockade of the rapidly activating component of the delayed rectifier potassium current (IKr).[1] This action leads to a prolongation of the action potential duration (APD), a hallmark of Class III antiarrhythmic agents.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of EMD thiazinone derivatives.

Quantitative Data on Electrophysiological Effects

The following table summarizes the effects of EMD 60417, EMD 66430, and EMD 66398 on various ion channels and action potential parameters in cardiac myocytes.[1]

| Parameter | EMD 60417 | EMD 66430 | EMD 66398 | Almokalant (Reference) |

| Action Potential Duration | Prolonged (at 1 µM) | Prolonged (at 1 µM) | Prolonged (at 1 µM) | Prolonged (at 1 µM) |

| IKr (Rapid Delayed Rectifier K+ Current) | Reduced | Reduced | Reduced | Reduced |

| IKs (Slow Delayed Rectifier K+ Current) | No effect | No effect | No effect | Not specified |

| IK1 (Inward Rectifier K+ Current) | No influence near reversal potential | No influence near reversal potential | No influence near reversal potential | Not specified |

| Ito, Iso (Transient & Sustained Outward K+ Currents) | Not altered | Not altered | Not altered | Not specified |

| L-type Ca2+ Current | Hardly affected (at 1-10 µM) | Hardly affected (at 1-10 µM) | Hardly affected (at 1-10 µM) | Not specified |

| Na+ Current | Decreased (at higher concentrations) | Decreased (at higher concentrations) | Not specified | Not specified |

Experimental Protocols

The data presented were primarily obtained through whole-cell patch-clamp techniques on cardiac myocytes isolated from guinea-pig ventricles and human atria.[1]

Experimental Workflow Diagram

Caption: Workflow for electrophysiological studies.

Key Methodological Details:

-

Cell Preparation: Single cardiac myocytes were enzymatically isolated from guinea-pig ventricles and human atrial tissue.

-

Recording Technique: The whole-cell configuration of the patch-clamp technique was used to record action potentials and ionic currents.

-

Solutions: Specific internal and external solutions were used to isolate individual ionic currents. For example, specific channel blockers were used to inhibit unwanted currents while studying the current of interest.

-

Stimulation Protocols: Voltage-clamp protocols were designed to elicit and measure specific currents such as IKr, IKs, IK1, sodium, and calcium currents. Current-clamp protocols were used to record action potentials.

-

Drug Application: The EMD compounds were applied to the bath solution at various concentrations to determine their effects and dose-response relationships.

Discussion and Implications for Neuronal Firing

The primary effect of EMD 60417, EMD 66430, and EMD 66398 is the blockade of IKr channels, leading to a prolongation of the action potential. In the context of neuronal firing, the modulation of potassium channels is a critical determinant of firing patterns, including firing frequency, spike duration, and afterhyperpolarization.

While the specific potassium channel subtypes and their densities differ between cardiac myocytes and various neuronal populations, the fundamental role of delayed rectifier potassium currents in repolarization is conserved. Therefore, it is plausible that these EMD compounds could also affect neuronal firing by:

-

Prolonging the action potential duration: This could potentially increase neurotransmitter release at the synapse.

-

Altering the firing frequency: By delaying repolarization, these compounds might decrease the maximum firing frequency of a neuron.

-

Modulating neuronal excitability: The overall effect on excitability would depend on the specific neuronal type and the complement of ion channels it expresses.

It is important to note that at higher concentrations, EMD 60417 and EMD 66430 also inhibit sodium currents.[1] In neurons, this would likely lead to a decrease in the upstroke velocity of the action potential and could potentially reduce excitability.

Conclusion

EMD 60417, EMD 66430, and EMD 66398 are potent blockers of the IKr potassium channel in cardiac myocytes, resulting in a prolonged action potential duration. While direct studies on neuronal firing are lacking, their known mechanism of action suggests they could significantly modulate neuronal excitability. Further research is warranted to elucidate the specific effects of these compounds on different neuronal populations and their potential as tools for studying neuronal function or as therapeutic agents for neurological disorders characterized by ion channel dysfunction.

References

Methodological & Application

In Vivo Experimental Protocol for EMD 56551: Information Not Available

Following a comprehensive search of publicly available scientific literature and databases, no specific information, research, or experimental protocols related to a compound designated as "EMD 56551" could be identified. This includes a lack of data on its mechanism of action, signaling pathways, and any established in vivo study designs.

The searches conducted for "this compound" and various alternative queries did not yield any relevant results. The search results were primarily populated with information on other compounds with the "EMD" prefix, which are unrelated to the user's specific request. Additionally, a significant number of results pertained to an unrelated signal processing technique known as "Empirical Mode Decomposition (EMD)."

It is possible that "this compound" represents one of the following:

-

An internal or discontinued compound designation: The name may be an internal code used by a research institution or company that was never publicly disclosed or pursued in further development.

-

A typographical error: The designation may be an error, and the user might have intended to query a different compound.

-

A highly obscure or novel compound: It is conceivable that the compound is extremely new or has only been described in proprietary or non-public domains.

Without any foundational information on this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows. The core requirements of the request are contingent on the existence of scientific data for this specific compound.

Researchers, scientists, and drug development professionals seeking information on a particular compound are advised to verify the correct designation and consult specialized chemical and pharmacological databases. If the compound is indeed novel or proprietary, information would likely be available through direct contact with the originating institution or company.

Application Notes and Protocols for EMD 56551 in Behavioral Neuroscience Research

A comprehensive search for the compound designated as EMD 56551, with the chemical formula C24H31N3O2, has yielded no specific information regarding its application in behavioral neuroscience research.

Despite extensive searches for its mechanism of action, pharmacological data, and use in experimental protocols, no publicly available scientific literature or supplier information could be retrieved for a compound with this specific designation. The chemical formula C24H31N3O2 is associated with multiple chemical structures, but none are explicitly linked to the identifier "this compound" in the context of neuroscience or behavioral studies.

The "EMD" designation is often associated with compounds from Merck KGaA, Darmstadt, Germany (formerly E. Merck, Darmstadt). It is possible that this compound represents an internal code for a compound that was either discontinued in early-stage development, never publicly disclosed in detail, or is known by a different public name that is not indexed with this internal code.